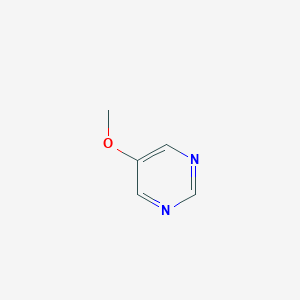

5-Methoxypyrimidine

描述

5-Methoxypyrimidine is an organic compound with the chemical formula C5H6N2O. It is a colorless to slightly yellow solid with low solubility in water but good solubility in organic solvents . Pyrimidine derivatives, including this compound, are widely used in various fields due to their structural diversity and biological activities .

准备方法

Synthetic Routes and Reaction Conditions: One of the methods to synthesize 5-Methoxypyrimidine involves the reaction of 4,6-dihydroxy-5-methoxypyrimidine sodium with phosphorus trichloride. The reaction is carried out by adding phosphorus trichloride to a reaction container, followed by the slow addition of 4,6-dihydroxy-5-methoxypyrimidine sodium over 0.5 to 1.5 hours. The mixture is then subjected to reflux at 110 to 120°C for 2 to 6 hours .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using safer reagents and conditions. For example, replacing hypertoxic phosphorus oxychloride with phosphorus trichloride reduces production costs and minimizes safety risks for operators .

化学反应分析

Types of Reactions: 5-Methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: For instance, the reaction of 5-bromo-2-methoxypyrimidine with nucleophiles.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

Substitution Reactions: Reagents like n-BuLi (n-Butyllithium) and [14C] CO2 are used under specific conditions to achieve desired substitutions.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 5-bromo-2-methoxypyrimidine with [14C] CO2 can yield labeled carboxylic acid derivatives .

科学研究应用

Pharmaceutical Applications

Anticancer and Antimicrobial Properties

5-Methoxypyrimidine serves as a critical intermediate in the synthesis of various pharmaceutical agents. It has been linked to the development of compounds with anticancer and antimicrobial properties. For instance, derivatives of this compound have shown efficacy against different cancer cell lines, making it a valuable component in drug discovery processes aimed at treating malignancies .

Case Study: Synthesis of Antiviral Agents

A notable case study involved the synthesis of antiviral agents derived from this compound. Researchers demonstrated that modifications to the pyrimidine structure enhanced antiviral activity against specific viral strains. The study emphasized the compound's role as a building block for novel therapeutic agents .

Agrochemical Applications

Development of Herbicides and Insecticides

In agrochemistry, this compound is utilized in the development of herbicides and insecticides. Its structural properties allow for the modification needed to create effective agrochemical products that can enhance crop yield while minimizing environmental impact .

| Agrochemical Product | Active Ingredient | Target Pest/Weed |

|---|---|---|

| Herbicide A | This compound Derivative | Broadleaf Weeds |

| Insecticide B | This compound Analog | Aphids |

Chemical Research Applications

Synthesis of Heterocyclic Compounds

this compound is widely used as a precursor in synthesizing various heterocyclic compounds. Its ability to undergo multiple chemical reactions makes it an essential building block in creating complex molecules for research purposes .

Case Study: Development of Novel Catalysts

In a recent study, researchers explored the application of this compound in developing new catalytic systems. The compound's unique reactivity facilitated the formation of catalysts that improved reaction efficiency in organic synthesis .

The biological activities associated with this compound derivatives include modulation of various biological pathways. Studies have shown that these compounds can influence myeloid leukemia pathways, exhibit antimicrobial effects, and possess antitumor properties . However, further research is necessary to fully elucidate their mechanisms of action.

Safety and Environmental Considerations

While this compound has promising applications, safety considerations are essential in its handling and use. It is crucial to adhere to safety guidelines to mitigate potential hazards associated with its chemical properties during synthesis and application in various fields.

作用机制

The mechanism of action of 5-Methoxypyrimidine involves its interaction with various molecular targets and pathways. For example, pyrimidine derivatives can inhibit the activities of certain enzymes or receptors, leading to their biological effects . Comparative molecular field analysis (CoMFA) and docking techniques are often used to investigate these mechanisms .

相似化合物的比较

5-Methoxypyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.

4,6-Dichloro-5-methoxypyrimidine: Another derivative with different substituents on the pyrimidine ring.

Uniqueness: 5-Methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and the pyrimidine ring structure contribute to its versatility in various applications .

生物活性

5-Methoxypyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to explore the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring with a methoxy group at the 5-position. The synthesis of this compound typically involves reactions with various reagents to introduce the methoxy group, often utilizing starting materials like 2,4-dichloro-5-methylpyrimidine or similar derivatives . The following table summarizes some synthetic methods and yields reported in the literature:

| Synthetic Method | Starting Material | Yield (%) |

|---|---|---|

| Methoxy group substitution | 2,4-Dichloro-5-methylpyrimidine | 70 |

| Reaction with methanol under acidic conditions | Pyrimidine derivatives | 65 |

| Methylation of pyrimidine | 2-Amino-4-methylpyrimidine | 80 |

Anticancer Properties

Research has indicated that this compound and its derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds derived from pyrimidines can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) and leukemia cells. One study reported that certain derivatives had IC50 values as low as 70 nM against specific cancer targets .

Case Study: A549 Cell Line

- Objective: Evaluate cytotoxic effects of this compound derivatives.

- Method: MTT assay to assess cell viability post-treatment.

- Results: Selected derivatives reduced cell viability significantly compared to controls.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Compounds containing this moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Compounds have been found to inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Certain studies suggest that these compounds can scavenge free radicals, reducing oxidative stress-related damage in cells .

属性

IUPAC Name |

5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIADELSANNMYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341494 | |

| Record name | 5-Methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31458-33-0 | |

| Record name | 5-Methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the provided articles focus on derivatives of 5-Methoxypyrimidine, we can deduce its basic properties. The molecular formula for this compound is C5H6N2O. Its molecular weight is 110.11 g/mol. Spectroscopic data would include characteristic peaks in NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, specific to the molecule's structure. For example, we would expect a strong IR absorbance around 1600 cm-1 for the C=N stretching vibration in the pyrimidine ring.

ANone: Research [] investigated the solubility of 2,4-Dichloro-5-methoxypyrimidine in various solvents (ethyl ethanoate, methanol, ethanol, acetone, tetrachloromethane, and heptane) at temperatures ranging from 295 K to 320 K. The study found that solubility generally increased with increasing temperature. Additionally, the solubility was higher in polar solvents like methanol and ethanol compared to non-polar solvents like heptane and tetrachloromethane. These findings are consistent with general solubility principles.

ANone: A study [] explored the interaction between 2-sulfanilamido-5-methoxypyrimidine (SM), a sulfonamide drug, and furosemide, a diuretic. Normally, SM exhibits a concentration gradient within the kidney, with higher levels in the papilla compared to the cortex. This gradient was significantly reduced by the administration of furosemide. This interaction highlights the potential for altered drug distribution and efficacy when multiple medications are used simultaneously.

ANone: Research [] examined the thermal properties of 2-sulfanilamido-5-methoxypyrimidine polymorphs (different crystal structures of the same molecule). It was found that these polymorphs exhibited distinct thermal behaviors, including different melting points and enthalpy changes during solid-solid transitions. Understanding these properties is crucial for pharmaceutical applications, particularly for drug formulation and storage stability.

ANone: Yes, this compound derivatives are valuable building blocks in medicinal chemistry. For instance, a study [] detailed the synthesis of Avitriptan, a potent 5-HT1D receptor agonist used in migraine treatment. The synthesis involved using 4-chloro-5-methoxypyrimidine as a key intermediate, highlighting the importance of these derivatives in drug development.

ANone: Research [] explored the use of chloropyrimidine compounds, including 2,4-dichloro-5-methoxypyrimidine (DMP), for modifying cotton fabrics. The study found that grafting these compounds onto cotton improved its anti-pilling properties and enhanced its dyeability with reactive dyes. This application demonstrates the potential of this compound derivatives in material science.

ANone: Yes, a study [] describes the development of [18F]N2B-0518, a PET imaging probe. This probe incorporates a this compound moiety within its structure and exhibits high selectivity for the GluN2B subunit of N-methyl-d-aspartate receptors (NMDARs) in the brain. This development is significant for studying NMDARs in vivo, which play a crucial role in various neurological processes and disorders.

ANone: Yes, research [] outlines various synthetic approaches to obtain this compound nucleosides, which are essential components of nucleic acids. For instance, 5-methoxyuridine and its arabinose analog were synthesized using alkylation reactions with suitably protected sugars. These synthetic strategies are crucial for developing modified nucleosides with potential therapeutic applications.

ANone: Yes, as described in study [], unexpected cyclization and fragmentation products can arise during the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. The study emphasizes the importance of carefully considering reaction conditions and potential side reactions when synthesizing substituted aminopyrimidines.

ANone: While a comprehensive historical overview is not provided in the given research, several articles highlight key aspects. Research [] focuses on a novel synthesis of 2-sulfanilamido-5-methoxypyrimidine, indicating ongoing efforts to improve its production. Articles like [, , , , ] explore early pharmacological and clinical studies, demonstrating its historical significance as a long-acting sulfonamide drug.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。